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Primary Targets and Inhibitory Potency
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Compound Focus: Osi-930

CAS No.: 728033-96-3

Cat. No.: S548158

OSI-930 is designed as a potent co-inhibitor of c-Kit and VEGFR-2, but its activity extends to other
clinically relevant kinases. The table below summarizes its primary targets and half-maximal inhibitory

concentration (ICso) values from cell-free assays [1] [2] [3].

Target Common Name ICs0 (NM) Primary Role in Cancer

KDR VEGFR-2 9 Angiogenesis

Flt-1 VEGFR-1 8 Angiogenesis

CSF-1R c-Fms 15 Tumor-associated macrophage function
Kit c-Kit 80 Tumor cell proliferation, survival
c-Raf Raf-1 41 Downstream MAPK signaling
Lck - 22 T-cell signaling

Flt-3 - 1303 Hematopoietic cell proliferation
PDGFRa - 3408 Stromal support, angiogenesis
PDGFRf - 6900 Stromal support, angiogenesis
Abl - 4738 Chronic myeloid leukemia
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0SI-930 shows low activity against PDGFRa/f3, Flt-3, and Abl, confirming its selectivity profile [2] [3]. It

also exhibits no significant inhibition of EGFR or c-MET at concentrations up to 1 pM [1].

Mechanism of Action: Dual Antitumor Strategy

OSI-930 exerts its antitumor effects through a dual mechanism, directly targeting cancer cells while also

disrupting the tumor's blood supply.

¢ Inhibition of Tumor Cell Proliferation (via c-Kit): By potently inhibiting c-Kit, a key driver of cell
proliferation and survival, OSI-930 induces cell cycle arrest and promotes apoptosis (programmed
cell death) in tumor types dependent on Kit signaling [4] [1]. This is particularly relevant for cancers
like gastrointestinal stromal tumors (GIST) [5].

¢ Inhibition of Angiogenesis (via VEGFR-2): OSI-930 blocks the VEGF/VEGFR-2 pathway, a central
mediator of angiogenesis. Inhibiting KDR on endothelial cells disrupts VEGF-induced signaling,
leading to reduced endothelial cell migration, tube formation, and the growth of new tumor blood
vessels [4] [1]. This antiangiogenic effect can starve tumors of oxygen and nutrients.

The following diagram illustrates the core signaling pathways targeted by OSI-930 and the consequent

biological effects:

(VEGFR-Z (KDR)) CSF-1R
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OSI-930 inhibits key receptor tyrosine kinases, impacting multiple cancer growth processes.
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Detailed Experimental Evidence and Protocols

The proposed mechanism of action is supported by robust in vitro and in vivo data, with standardized

protocols enabling reproducibility.

In Vitro Efficacy

OSI-930 demonstrates potent, concentration-dependent activity in cellular models:

¢ Cell Proliferation Assay: In the HMC-1 mast cell leukemia line (driven by mutant Kit), OSI-930
inhibited cell proliferation with an ICso of 14 nM. It showed no significant effect on the COLO-205 cell
line, which lacks constitutive mutant kinase activity, indicating targeted action [1] [2].

e Apoptosis Assay: In the same HMC-1 cell line, OSI-930 induced caspase-dependent apoptosis with
an ECso of 34 nM [1] [3].

¢ Kinase Phosphorylation Assay: In GIST-T1 cells (harboring Kit mutations), OSI-930 at 0.2 uM for 2
hours reduced Kit phosphorylation by 90% as measured by Western blot [1].

e Anti-angiogenesis Assays: In HUVECs (human umbilical vein endothelial cells), OSI-930 at 0.3 uM
inhibited VEGF-induced tube formation by 75% and cell migration by 65% over 12-24 hours. It also
reduced phosphorylation of KDR by 85% [1].

The workflow for a typical in vitro kinase assay to validate target engagement is outlined below:

1. Purified Kinase 2. Add OSI-930 3. Incubate 4. Detect Phosphorylation 5. Calculate IC
. 50
+ Substrate + ATP (serially diluted) (30°C, 60 min) (HTRF/ELISA)

Click to download full resolution via product page

Generalized workflow for an in vitro kinase inhibition assay to determine OSI-930 potency.

In Vivo Efficacy

In preclinical xenograft models, orally administered OSI-930 showed broad antitumor activity [1] [2]. In a
GIST-T1 xenograft model, treatment with OSI-930 at 50 mg/kg once daily for 28 days resulted in 85%
reduction in tumor volume and an 80% decrease in tumor weight, accompanied by an 80% reduction in

phosphorylated Kit (p-Kit) as shown by immunohistochemistry [1].
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Key Experimental Protocols

For research reproducibility, below are summaries of key methodologies cited in the literature.

Kit/KDR HTRF Kinase Assay

This homogeneous time-resolved fluorescence (HTRF) assay is used to determine the ICso of OSI-930

against purified kinase domains [1].

¢ Recombinant Enzyme: Human Kit (residues 544—-976) or KDR (residues 786—1356).

¢ Reaction Mix: Kinase is incubated with a biotinylated peptide substrate (20 uM), Eu-labeled anti-
phosphotyrosine antibody, and ATP (10 pM) in kinase buffer (25 mM Tris-HCI pH 7.5, 10 mM MgClz, 1
mM DTT).

¢ Inhibition Test: Serial dilutions of OSI-930 (0.001-100 nM) are added to the reaction.

¢ Detection & Analysis: After 60 min incubation at 30°C, time-resolved fluorescence (excitation 340
nm, emission 620 nm) is measured. ICso and inhibition constant (Ki) are calculated from the data.

Cell Proliferation & Apoptosis Assay

This protocol evaluates the functional cellular consequences of kinase inhibition [1] [2].

e Cell Lines: HMC-1 (Kit-mutant), GIST-T1 (Kit-mutant), M-07e (Kit-overexpressing), COLO-205
(control).

¢ Plating: Seed cells into 96-well plates (e.g., 5x1082 cells/well).

¢ Dosing: Treat with OSI-930 (0.01-10 uM) for 48-72 hours.

¢ Viability Readout: Measure intracellular ATP content using CellTiter-Glo luminescent assay.

e Apoptosis Readout: Quantitate caspase-3/7 activity using a enzymatic assay or detect apoptotic
cells via Annexin V-FITC staining.

Cytochrome P450 3A4 Inactivation Assay

This assesses OSI-930's potential for drug-drug interactions via mechanism-based inactivation of CYP3A4

[1][3].

e System: Human liver microsomes (expressing CYP3A4).
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¢ Inactivation: Incubate microsomes with OSI-930 (1-10 pM) and NADPH (1 mM) at 37°C for 0-60
minutes.

e Activity Probe: Add midazolam (10 pM), a CYP3A substrate, to measure residual enzyme activity via
HPLC.

¢ Analysis: Calculate the inactivation rate constant (kinaCt) and dissociation constant (Ki).

Clinical Translation and Current Status

A first-in-human phase I clinical trial established a safety profile for OSI-930 [5]. The maximum tolerated
dose (MTD) was determined to be 500 mg administered twice daily. Dose-limiting toxicities at higher
doses included Grade 3 rash and Grade 4 y-glutamyltransferase elevation. Common Grade 1-2 toxicities

were fatigue, diarrhea, nausea, and rash [5].

Promising antitumor activity was observed in the trial:

¢ One patient with advanced ovarian cancer achieved a partial response (PR) by RECIST criteria.

e Eleven out of nineteen heavily pretreated, imatinib-resistant GIST patients achieved stable disease,
with a median duration of 126 days. Four of nine GIST patients assessed by FDG-PET scan showed
metabolic responses [5].

e Pharmacodynamic analyses confirmed proof-of-mechanism, demonstrating that twice-daily dosing
at 2400 mg induced substantial decreases in plasma soluble VEGFR2 (sVEGFR2) levels [5].

Based on the search results, OSI-930 remains an investigational agent that has not received approval for

clinical use in the United States or other jurisdictions [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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